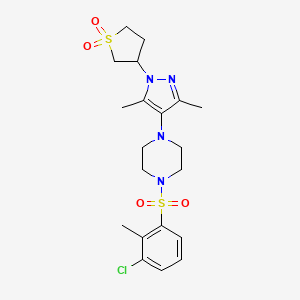

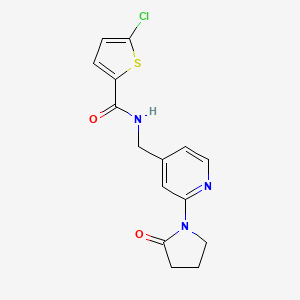

![molecular formula C13H16BF3O3 B2687394 2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1417301-27-9](/img/structure/B2687394.png)

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a difluoromethoxy group and a fluorine atom on the phenyl ring. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst . The difluoromethoxy group might also participate in nucleophilic substitution reactions.Scientific Research Applications

Reaction with Amines and Alcohols

This compound is involved in reactions with secondary amines and alcohols, leading to the formation of either addition products or N, N-dialkylamide of α-substituted fluoroacetic acid, depending on the solvent and work-up conditions. This showcases its utility in creating a range of fluoro-containing compounds for further chemical transformations (Furin et al., 2000).

Synthesis of Poly(3-hexylthiophene)

The compound has been utilized in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its application in the field of conductive polymers and materials science. This process yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, crucial for electronic and optoelectronic applications (Yokozawa et al., 2011).

Catalytic Fluoromethylation

In catalytic systems, the compound is involved in the development of new protocols for tri- and difluoromethylation of various skeletons, a critical aspect in pharmaceuticals and agrochemicals. This underscores its role in introducing fluorine atoms into molecules, enhancing their properties and potential applications (Koike & Akita, 2016).

High-Voltage Lithium-Ion Batteries

Its derivatives are being explored as safe electrolyte solvents for high-voltage lithium-ion batteries, indicating its importance in enhancing the performance and safety of energy storage devices. This application highlights its role in the development of advanced materials for energy applications (Wang et al., 2016).

Synthesis of Fluorophores and Quantum Dots

The compound is utilized in the synthesis of functionalized polyfluorenes, which are used as stabilizing ligands for the high-temperature synthesis of cadmium selenide quantum dots, demonstrating its application in creating hybrid materials for optoelectronic devices. This use showcases its role in the interface of organic and inorganic chemistry for the development of novel materials with specific optical properties (de Roo et al., 2014).

Mechanism of Action

- Additionally, in inflammation research, the compound inhibits pro-inflammatory cytokine production, and in neurological disorders, it protects against oxidative stress-induced neuronal damage .

Mode of Action

- appears to exert its biological effects by inhibiting various cellular pathways:

- This pathway regulates cell growth, survival, and metabolism. Inhibition may impact cell proliferation and survival. This pathway controls inflammation and immune responses. Inhibition may modulate inflammatory processes. This pathway regulates cell proliferation, differentiation, and survival. Inhibition may affect cell signaling.

properties

IUPAC Name |

2-[2-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7-8(15)5-6-10(9)18-11(16)17/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKETZMMATXPWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

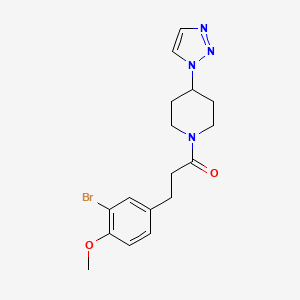

![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)

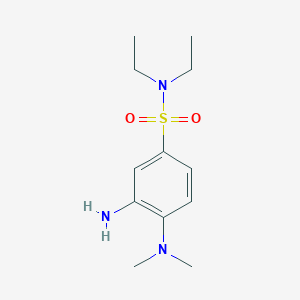

![3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2687321.png)

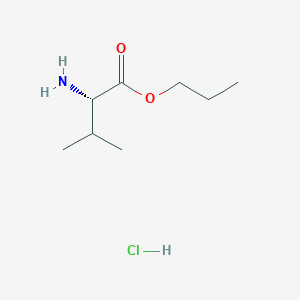

![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)